6-Hydroxy-1-benzofuran-3-carboxylic Acid: Structural Architecture, Synthesis, and Pharmacological Utility
6-Hydroxy-1-benzofuran-3-carboxylic Acid: Structural Architecture, Synthesis, and Pharmacological Utility
The following technical guide provides an in-depth analysis of 6-Hydroxy-1-benzofuran-3-carboxylic acid , a privileged scaffold in medicinal chemistry. This document is structured for researchers and drug development professionals, focusing on structural properties, robust synthesis protocols, and pharmacological utility.
[1][2]
Executive Technical Summary
6-Hydroxy-1-benzofuran-3-carboxylic acid (CAS: 115693-71-5) represents a critical intermediate in the synthesis of bioactive benzofuran derivatives.[1][2][3] Its structural duality—combining an acidic moiety at the C3 position with a phenolic hydroxyl at C6—renders it a versatile pharmacophore.[3] This scaffold is frequently utilized in the development of GPR40 agonists (e.g., Fasiglifam analogs), HCV NS5B polymerase inhibitors , and antimicrobial agents. The compound's planar architecture allows for efficient
Structural Architecture & Physicochemical Profile[3]
Molecular Topology
The molecule consists of a bicyclic benzofuran core.[3] The fusion of the benzene and furan rings creates a rigid, planar aromatic system.
-
C3-Carboxylic Acid: Acts as the primary electrostatic anchor (anionic at physiological pH).[1][2][3]
-
C6-Hydroxyl Group: Functions as a hydrogen bond donor/acceptor, often mimicking tyrosine or serine residues in ligand-receptor interactions.[1][2][3]
-
C2-Position: Unsubstituted in this specific derivative, leaving a site available for further functionalization (e.g., electrophilic substitution or metal-catalyzed cross-coupling).[1]
Physicochemical Properties
The following data summarizes the core properties relevant to drug formulation and synthesis.
| Property | Value | Notes |
| Molecular Formula | ||
| Molecular Weight | 178.14 g/mol | Fragment-like space; ideal for elaboration.[1][2][3] |
| CAS Number | 115693-71-5 | |
| pKa (COOH) | ~4.2 (Predicted) | Ionized at physiological pH (7.4).[1][2] |
| pKa (Phenol) | ~9.8 (Predicted) | Neutral at physiological pH.[1][3] |
| LogP | ~1.5 | Moderate lipophilicity; good membrane permeability potential.[2][3] |
| Topological Polar Surface Area (TPSA) | ~77 Ų | < 140 Ų, suggesting good oral bioavailability. |
| H-Bond Donors / Acceptors | 2 / 4 | Balanced profile for solubility and binding.[1][2][3] |
High-Fidelity Synthesis Protocol (The Novartis Cascade)[1][2]
While several routes exist (e.g., Pechmann condensation), the most robust, scalable method was developed by Novartis (Gallou et al., 2020). This protocol utilizes a 4-step, one-pot cascade that avoids the isolation of unstable intermediates and minimizes solvent waste.[1][2]
Retrosynthetic Logic
The synthesis disconnects the furan ring to form the C2-C3 and O-C2 bonds sequentially.[1][2][3] The key strategy involves an initial O-alkylation of a phenol followed by a Claisen-type condensation and acid-mediated cyclization.[1][2][3]
Caption: One-pot cascade synthesis of 6-Hydroxy-1-benzofuran-3-carboxylic acid (Adapted from Gallou et al., 2020).[1][2]
Detailed Experimental Methodology
Safety Note: This procedure involves strong acids and alkylating agents.[2][3] Perform in a fume hood with appropriate PPE.[2][3]
Step 1: O-Alkylation
-
Charge a reactor with 3-Methoxyphenol (1.0 eq) and acetone.
-
Add Potassium Carbonate (
) (2.5 eq) and catalytic KI .[3] -
Add Ethyl Chloroacetate (1.3 eq) slowly to control exotherm.
-
Reflux for 7–13 hours until phenol is consumed.
Step 2: Claisen Condensation
-
Cool the mixture and solvent swap to MTBE (Methyl tert-butyl ether).[2][3]
-
Add Sodium Ethoxide (NaOEt) (1.2 eq) followed by Diethyl Oxalate (1.1 eq).
-
Stir at room temperature. The base deprotonates the alpha-carbon of the ester, which attacks the oxalate to form a diketo-ester intermediate.[1][2]
Step 3: Cyclization (The Critical Step)
-
Treat the intermediate with concentrated Sulfuric Acid (
) or Acetic Acid/HBr .[3] -
Maintain temperature at -15°C to 0°C initially to avoid decomposition, then warm if necessary.
-
Mechanism: Acid-catalyzed intramolecular aldol condensation followed by dehydration closes the furan ring.[2][3]
Step 4: Hydrolysis & Demethylation
-
The resulting ester is hydrolyzed using aqueous NaOH or LiOH .[2][3]
-
If the methoxy group was retained, a demethylation step using
or HBr/AcOH reflux is required to liberate the 6-OH.[3] -
Purification: Acidify the aqueous layer to pH ~2. The product precipitates as a solid.[3][4] Filter, wash with water, and dry.
Pharmacophore & Medicinal Chemistry Utility
The 6-hydroxy-1-benzofuran-3-carboxylic acid scaffold is a "privileged structure" capable of binding to diverse biological targets.
Pharmacophore Mapping
The scaffold provides three distinct interaction vectors:
-
Vector A (C3-COOH): Ionic interaction with positively charged residues (Arg, Lys) in the binding pocket.[3]
-
Vector B (C6-OH): Hydrogen bond donor to backbone carbonyls or acceptor from Ser/Thr/Tyr.[2][3]
-
Vector C (Aromatic Core): Hydrophobic/
-stacking interactions with Phe/Trp.
Caption: Pharmacophore interaction map showing key binding vectors of the benzofuran scaffold.[1][2]
Key Therapeutic Applications
-
GPR40 Agonists (Type 2 Diabetes): This scaffold serves as the polar headgroup in agonists designed to stimulate insulin secretion.[3] The carboxylic acid mimics the fatty acid carboxylate (endogenous ligand), while the benzofuran core provides rigid orientation.
-
HCV NS5B Inhibitors: Benzofuran derivatives bind to the "Thumb II" allosteric site of the Hepatitis C virus polymerase, locking the enzyme in an inactive conformation.
-
Antimicrobial Agents: Halogenated derivatives of this acid have shown activity against Gram-positive bacteria (S. aureus) by disrupting cell wall synthesis.[2][3]
Analytical Characterization
To validate the synthesis, the following spectral data should be obtained.
Proton NMR ( NMR, 400 MHz, DMSO- )
- 12.50 (br s, 1H): Carboxylic acid proton (-COOH ).[1] Broad due to exchange.[2][3]
- 9.80 (s, 1H): Phenolic hydroxyl (-OH ).[1]
- 8.25 (s, 1H): C2-H. Characteristic singlet for 3-substituted benzofurans.[1][2][3]
- 7.60 (d, J = 8.5 Hz, 1H): C4-H (Ortho coupling).[1]
- 6.95 (d, J = 2.0 Hz, 1H): C7-H (Meta coupling).[1]
- 6.85 (dd, J = 8.5, 2.0 Hz, 1H): C5-H.[1]
Mass Spectrometry (ESI-MS)
-
Molecular Ion:
observed at m/z 177.0 .[1][2][3] -
Fragmentation: Loss of
(M-44) is common, leading to a peak at m/z 133 (6-hydroxybenzofuran).[1][2]
References
-
Gallou, I., et al. (2020).[5][6] "Development of a Robust Protocol for the Synthesis of 6-Hydroxybenzofuran-3-carboxylic Acid." Organic Process Research & Development, 24(5), 861–866.[5] [1][5]
-
Negi, A., et al. (2020). "Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer."[1][2][3] ACS Medicinal Chemistry Letters, 11(5), 1022–1027.[7] [1]
-
Khatana, K., & Gupta, A. (2020).[5][8] "An Update on Natural Occurrence and Biological Activity of Benzofurans." Acta Scientific Medical Sciences, 4(10), 114-123.[1]
-
PubChem. (2025).[2][3] "6-Hydroxy-1-benzofuran-3-carboxylic acid (Compound Summary)." National Library of Medicine.[2][3]
Sources
- 1. actascientific.com [actascientific.com]
- 2. 6-Hydroxy-3-coumaranone | C8H6O3 | CID 235717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzofuran-3-carboxylic acid | 26537-68-8 [sigmaaldrich.com]
- 4. tdcommons.org [tdcommons.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
